1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.1 g/mol . It is characterized by the presence of a bromopyridine moiety attached to a cyclopropane ring, which is further connected to an aldehyde group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 3-bromopyridine with cyclopropane-1-carbaldehyde under specific conditions. One common method includes the use of a base such as triethylamine (Et₃N) to facilitate the reaction . The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: Formation of 1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid residues, such as lysine or cysteine . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- 1-[(3-Chloropyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
- 1-[(3-Fluoropyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
- 1-[(3-Iodopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
Comparison: 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to differences in reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts .
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10BrNO/c11-8-2-1-5-12-9(8)6-10(7-13)3-4-10/h1-2,5,7H,3-4,6H2 |
InChI Key |
VUVOHIJPQHGKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC=N2)Br)C=O |
Origin of Product |
United States |
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